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3-Bromo-4-

(hydroxymethyl)benzonitrile

Cat. No.: B1524650 Get Quote

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-
(hydroxymethyl)benzonitrile, a key bifunctional aromatic building block in modern synthetic

chemistry. With bromine, nitrile, and hydroxymethyl moieties, this compound offers multiple

reaction sites, making it a valuable intermediate in the synthesis of complex molecules for the

pharmaceutical, agrochemical, and materials science sectors. This document details its

chemical identity, physicochemical properties, safety protocols, and a validated synthetic

pathway. Furthermore, it explores the compound's chemical reactivity and contextualizes its

application in drug discovery and development, providing researchers and professionals with

the critical information needed for its effective utilization.

Chemical Identity and Structure
3-Bromo-4-(hydroxymethyl)benzonitrile is a substituted aromatic compound. The benzene

ring is functionalized with three distinct groups: a bromo group at position 3, a hydroxymethyl

group at position 4, and a cyano (nitrile) group at position 1. This trifunctional nature underpins

its versatility as a chemical intermediate.

The IUPAC name for this compound is 3-bromo-4-(hydroxymethyl)benzonitrile.[1] Key

identifiers are summarized in the table below.
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Identifier Value Source

CAS Number 90110-98-8 [1][2]

Molecular Formula C₈H₆BrNO [2][3]

Molecular Weight 212.05 g/mol [1]

IUPAC Name
3-bromo-4-

(hydroxymethyl)benzonitrile
[1]

Canonical SMILES C1=CC(=C(C=C1C#N)Br)CO [3]

InChI
1S/C8H6BrNO/c9-8-3-6(4-

10)1-2-7(8)5-11/h1-3,11H,5H2
[1][3]

InChIKey
LMKVEJWFFPCGJC-

UHFFFAOYSA-N
[1][3]

Physicochemical and Safety Data
Physicochemical Properties
The compound is a solid at room temperature and should be stored in a dry, sealed

environment.[1] While extensive experimental data is not publicly available, known properties

and predictions are listed below. The hydroxymethyl group allows for hydrogen bonding,

suggesting moderate polarity, while the aromatic ring provides lipophilic character.

Property Value / Description Source

Physical Form Solid [1]

Storage Temperature
Room Temperature, Sealed in

Dry Conditions
[1]

Purity (Typical) ≥98% [1]

XlogP (Predicted) 1.4 [3]

Solubility

Expected to be soluble in polar

organic solvents like methanol,

ethanol, and DMSO.

N/A
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Safety and Handling
As a research chemical, 3-Bromo-4-(hydroxymethyl)benzonitrile requires careful handling in

a controlled laboratory environment. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a

well-ventilated chemical fume hood.

Hazard Information Details Source

GHS Pictogram [1]

Signal Word Warning [1]

Hazard Statement H302: Harmful if swallowed [1]

Precautionary Statements

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[1]

Synthesis and Purification
The most direct and high-yielding synthesis of 3-Bromo-4-(hydroxymethyl)benzonitrile is

achieved through the selective reduction of its corresponding aldehyde, 3-Bromo-4-

formylbenzonitrile. This method is preferred due to its mild conditions and excellent conversion

rate.

Synthetic Workflow Overview
The logical flow for the synthesis is a straightforward reduction of an aldehyde to a primary

alcohol. This transformation is a cornerstone of organic synthesis, with sodium borohydride

(NaBH₄) being a mild, selective, and cost-effective reagent for this purpose.
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Starting Material:
3-Bromo-4-formylbenzonitrile

(CAS: 89891-69-0)

Reaction Step:
Selective Aldehyde Reduction

 Reagents:
 NaBH₄, Methanol 

Product:
3-Bromo-4-(hydroxymethyl)benzonitrile

(CAS: 90110-98-8)

 Conditions:
 0 °C to 25 °C 

Workup & Purification

 Quenching, Extraction,
 Concentration 

Click to download full resolution via product page

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol
This protocol is based on a documented procedure with a reported yield of 99%.[2]

Objective: To synthesize 3-Bromo-4-(hydroxymethyl)benzonitrile from 3-Bromo-4-

formylbenzonitrile.

Materials:

3-Bromo-4-formylbenzonitrile (CAS: 89891-69-0)[4][5]
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Sodium borohydride (NaBH₄)

Methanol (anhydrous)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-

Bromo-4-formylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 10 mL per 1 g of

aldehyde).

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.0

eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30

minutes, then warm to room temperature (25 °C) and continue stirring until TLC or LC-MS

analysis indicates complete consumption of the starting material.

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium

chloride solution.

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator

to remove the methanol.

Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the organic

product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with

water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the filtrate under reduced pressure to yield the crude product.

Purification (if necessary): The reported yield suggests high purity.[2] If needed, the product

can be further purified by trituration with n-hexane or silica gel column chromatography.

Chemical Reactivity and Applications
The utility of 3-Bromo-4-(hydroxymethyl)benzonitrile stems from the orthogonal reactivity of

its functional groups.

3-Bromo-4-(hydroxymethyl)benzonitrile

Potential Transformations

Bromo (Ar-Br) Nitrile (-C≡N) Hydroxymethyl (-CH₂OH)

Palladium-Catalyzed
Cross-Coupling

(Suzuki, Sonogashira, etc.)

Hydrolysis (→ Amide, Carboxylic Acid)
or Reduction (→ Amine)

Oxidation (→ Aldehyde, Carboxylic Acid)
or Esterification / Etherification

Click to download full resolution via product page

Caption: Reactivity sites of the target molecule.

Bromo Group (Ar-Br): The bromine atom is an excellent handle for palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the

precise installation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of

modern drug synthesis.

Nitrile Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed to a

primary amide or a carboxylic acid, or reduced to a primary amine. This functionality is often
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used as a bioisostere for carbonyl groups or as a key hydrogen bond acceptor in drug-

receptor interactions.

Hydroxymethyl Group (-CH₂OH): The primary alcohol can be oxidized to an aldehyde or

carboxylic acid, or can undergo esterification or etherification to introduce a wide variety of

side chains.

Role in Drug Discovery
While this specific molecule is primarily a building block, its structural motifs are prevalent in

active pharmaceutical ingredients (APIs). For instance, the related intermediate 4-(4-Bromo-3-

(hydroxymethyl)phenoxy)benzonitrile is a crucial component in the synthesis of Crisaborole, a

treatment for atopic dermatitis. Similarly, other bromo-benzonitrile derivatives are key

intermediates for angiotensin II receptor antagonists like Losartan and Azilsartan, used to treat

hypertension.[6] The combination of a halogen for cross-coupling and a versatile nitrile group

makes this class of compounds highly valuable for constructing complex molecular scaffolds in

medicinal chemistry.

Spectroscopic Characterization
While experimental spectra for 3-Bromo-4-(hydroxymethyl)benzonitrile are not widely

published, its structure allows for the confident prediction of key spectral features.

Predicted Mass Spectrometry Data
Predicted mass-to-charge ratios (m/z) for various adducts can aid in its identification via mass

spectrometry.[3]

Adduct Predicted m/z

[M+H]⁺ 211.97057

[M+Na]⁺ 233.95251

[M-H]⁻ 209.95601

Expected NMR and IR Features

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pyglifesciences.com/the-role-of-bromo-otbn-in-pharma/
https://www.benchchem.com/product/b1524650?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/53424368
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: One would expect three distinct signals in the aromatic region (approx. 7.5-8.0

ppm), corresponding to the three protons on the benzene ring, likely showing doublet and

doublet-of-doublets splitting patterns. A singlet for the two benzylic protons of the -CH₂OH

group would appear around 4.5-4.8 ppm. A broad singlet for the hydroxyl proton (-OH) would

also be present, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The spectrum would show eight distinct signals: six for the aromatic carbons (one

ipso-carbon attached to the nitrile, one to the bromo group, one to the hydroxymethyl group,

and three CH carbons), one for the nitrile carbon (typically 115-120 ppm), and one for the

benzylic carbon (-CH₂OH, approx. 60-65 ppm).

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol

at ~3300-3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and a sharp, intense

C≡N stretch characteristic of aromatic nitriles around 2220-2240 cm⁻¹.[7] The fingerprint

region below 1600 cm⁻¹ would contain characteristic C-Br, C-O, and aromatic C-C stretching

and bending vibrations.

Conclusion
3-Bromo-4-(hydroxymethyl)benzonitrile is a strategically designed chemical intermediate

with significant potential for synthetic applications. Its well-defined structure, predictable

reactivity at three distinct functional groups, and a highly efficient documented synthesis make

it an attractive building block for researchers in drug development and materials science. This

guide provides the foundational knowledge required for its safe handling, synthesis, and

intelligent application in complex synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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